2-(4-Nitroso-piperazin-1-yl)-ethanol, with the molecular formula and a molecular weight of approximately 159.186 g/mol, is a chemical compound classified as a nitrosamine. It is particularly noted for its role as an impurity in pharmaceutical formulations, especially in drugs like aripiprazole, an antipsychotic medication. The presence of nitrosamines in pharmaceuticals has raised safety concerns due to their potential mutagenic properties, prompting regulatory scrutiny and the need for stringent quality control measures in drug manufacturing .
The synthesis of 2-(4-Nitroso-piperazin-1-yl)-ethanol typically involves the nitrosation of piperazine derivatives. A common method includes:
Technical details regarding the optimization of conditions, including temperature and pH, are crucial for maximizing yield and minimizing impurities.
The molecular structure of 2-(4-Nitroso-piperazin-1-yl)-ethanol can be represented as follows:
OCCN1CCN(CC1)N=O
InChI=1S/C6H13N3O2/c10-6-5-8-1-3-9(7-11)4-2-8/h10H,1-6H2
The compound features:
As a nitrosamine, 2-(4-Nitroso-piperazin-1-yl)-ethanol can participate in various chemical reactions:
These reactions highlight the importance of controlling nitrosamine levels in pharmaceuticals due to their potential mutagenicity .
The mechanism of action of 2-(4-Nitroso-piperazin-1-yl)-ethanol primarily involves its interaction with biological macromolecules:
Data from studies indicate that such interactions are critical in understanding the safety profiles of pharmaceutical compounds containing nitrosamines .
Relevant data indicates that proper handling and storage are essential to maintain stability and prevent decomposition .
The primary scientific uses of 2-(4-Nitroso-piperazin-1-yl)-ethanol include:
The deliberate synthesis of nitrosamines like 2-(4-Nitroso-piperazin-1-yl)-ethanol (N-NPE) typically involves the reaction of secondary amines with nitrosating agents under acidic conditions. Piperazine derivatives are particularly susceptible due to their secondary amine groups and widespread use as solubilizing moieties in active pharmaceutical ingredients (APIs) [3] [6]. Two primary synthetic routes dominate:
Table 1: Synthetic Methods for N-Nitroso-piperazine Derivatives
Method | Reagents | Conditions | Key Challenges |
---|---|---|---|
Acid-Catalyzed Nitrosation | NaNO₂, HCl/HBr/AcOH | 0–25°C, <1 hour | Low selectivity; di-nitrosation side products |
Organic Phase Nitrosation | Alkyl nitrites (e.g., isoamyl nitrite) | Anhydrous solvents, 20–60°C | Requires moisture control |
Oxidative Pathways | NO/O₂ systems | Metal-catalyzed, pH-dependent | Relevant to atmospheric contamination |
Piperazine’s symmetry and bifunctionality complicate synthesis, as mono-nitrosation (targeting one nitrogen) competes with di-nitrosation. Substituents on the piperazine ring—such as the 2-hydroxyethyl group in N-NPE—moderate reactivity but do not eliminate nitrosation risk [6].
Nitrosation of piperazines follows bimolecular nucleophilic substitution (SN₂). The nitrosating agent (e.g., N₂O₃ generated from acidified nitrite) attacks the lone electron pair of the secondary amine nitrogen, forming a diazonium intermediate that dehydrates to the stable N-nitroso product [3]. Key factors influencing kinetics:
Ranitidine’s degradation exemplifies these principles: Its dimethylaminomethyl group decomposes to dimethylamine, which nitrosates to NDMA in the presence of gastric nitrite or residual nitrites in drug products [3].
Unintended N-NPE formation arises from amine-nitrite interactions during API synthesis, purification, or storage. Root causes include:
Table 2: Critical Process Parameters Influencing N-NPE Formation
Parameter | High-Risk Condition | Mitigation Strategy | Regulatory Reference |
---|---|---|---|
Temperature | >30°C during amine handling | Strict control (2–8°C for intermediates) | EMA Q&A Appendix 1 [4] |
Nitrite Concentration | >10 ppm in reagents/excipients | Use nitrite scavengers (ascorbic acid) | FDA RAIL Guidance [2] |
pH | <4 during purification | Maintain pH >5 in aqueous steps | ICH M7(R2) [3] |
Reaction Time | Prolonged storage of wet API | Lyophilization; inert atmosphere packaging | FDA Revision 2 [5] |
Mitigation aligns with FDA/EMA guidelines:
Structural and Chemical Properties of 2-(4-Nitroso-piperazin-1-yl)-ethanol
Table 3: Key Properties of 2-(4-Nitroso-piperazin-1-yl)-ethanol
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₆H₁₃N₃O₂ | High-Resolution Mass Spectrometry |
IUPAC Name | 2-(4-Nitroso-piperazin-1-yl)ethanol | — |
LogP (Partition Coefficient) | Estimated: -0.42 | Computational prediction |
pKa (Piperazine N-H) | ~7.1 (for non-nitrosated analog) | Potentiometric titration |
UV-Vis λmax | ~240 nm (n-π* transition) | Spectrophotometry |
Stability | Photolabile; decomposes >40°C | Forced degradation studies |
The N-nitroso group imposes distinct electronic effects: It reduces the basicity of the adjacent piperazine nitrogen (pKa shift from ~9.8 to ~7.0 in analogs) and introduces a characteristic UV absorbance at 240–250 nm. The 2-hydroxyethyl chain enhances water solubility, increasing formulation risks if nitrosation occurs in aqueous APIs [6].
Regulatory Implications and Analytical Control
NDSRIs like N-NPE fall under FDA’s Carcinogenic Potency Categorization Approach (CPCA). Most piperazine-derived nitrosamines are assigned Potency Category 3–4, corresponding to Acceptable Intakes (AIs) of 400–1500 ng/day [2]. Current FDA tables list hypothetical NDSRIs for multiple piperazine-containing APIs (e.g., meglumine), mandating:
EMA’s 3-step process (risk evaluation, confirmatory testing, MA updates) imposes strict deadlines, with unresolved risks triggering recalls [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1